molecular formula C21H17N3O2 B5886466 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide

Cat. No. B5886466
M. Wt: 343.4 g/mol
InChI Key: AXQDVSPUCPFEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide, also known as BMN-673, is a novel PARP (poly ADP-ribose polymerase) inhibitor. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to be effective in the treatment of cancer. BMN-673 has been extensively studied for its potential as an anti-cancer agent, and its unique chemical structure and mechanism of action make it a promising candidate for further research.

Mechanism of Action

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, leading to cell death. This compound has been shown to be highly selective for PARP1 and PARP2, two forms of the enzyme that are particularly important for DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of DNA damage and cell death in cancer cells. It has also been shown to increase the sensitivity of cancer cells to chemotherapy drugs, which may improve treatment outcomes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide for lab experiments is its high selectivity for cancer cells over normal cells. This makes it an ideal candidate for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, the high cost of the drug and the need for specialized equipment and expertise may limit its use in some research settings.

Future Directions

There are a number of potential future directions for research on N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide. One area of focus is the development of new combination therapies that include this compound, as well as the identification of biomarkers that can predict response to the drug. Other areas of research may include the development of new PARP inhibitors with improved selectivity and efficacy, as well as the exploration of this compound for the treatment of other types of cancer.

Synthesis Methods

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide is synthesized through a multi-step process involving the reaction of 3-methoxybenzamide with 3-nitrobenzaldehyde, followed by reduction and cyclization to form the benzimidazole ring. The final product is purified through column chromatography and characterized using various analytical techniques.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide has been extensively studied for its potential as an anti-cancer agent, particularly in the treatment of breast, ovarian, and pancreatic cancers. It has been shown to be highly effective in killing cancer cells, both alone and in combination with other chemotherapy drugs. In preclinical studies, this compound has demonstrated a high level of selectivity for cancer cells over normal cells, resulting in fewer side effects.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-17-9-5-7-15(13-17)21(25)22-16-8-4-6-14(12-16)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQDVSPUCPFEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.